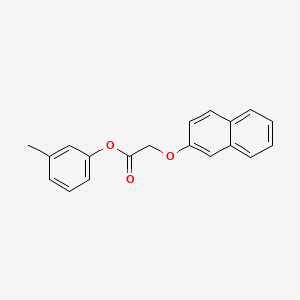
ethyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate is a compound that has garnered interest in scientific research due to its structural and chemical properties. It belongs to a class of compounds that have been explored for their potential applications in various fields, including medicinal chemistry.
Synthesis Analysis
The synthesis of compounds related to ethyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate often involves reactions at room temperature with acid chloride derivatives or alcohol. For instance, a series of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates have been synthesized via reactions with appropriate alcohols or amines (Ram et al., 1992).
Molecular Structure Analysis
The molecular structure of related compounds often features a hexopyranosyl ring adopting a 4C1 conformation with equatorial ring substituents. The molecular geometry and conformation are crucial for understanding the chemical behavior and potential applications of these compounds (Zhang et al., 2001).
Chemical Reactions and Properties
Ethyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate and its derivatives may exhibit significant biological activity, including growth inhibition in cells. These activities are associated with their interaction with cellular components, such as tubulin, affecting cell mitosis (Temple et al., 1989).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystallization behavior, are often determined by their molecular structure. For example, the conformation of the acetoxymethyl group and the S atom orientation significantly influence the physical characteristics (Zhang et al., 2001).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the functional groups present in the molecule. Alterations in the carbamate group, for instance, have been shown to significantly impact the biological activity and chemical reactivity of these compounds (Temple et al., 1989).
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Antineoplastic and Antifilarial Potential : A study conducted by Ram et al. (1992) synthesized a series of methyl and ethyl carbamates, including compounds related to ethyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate. These compounds demonstrated significant growth inhibition in L1210 cells and antifilarial activity, indicating potential use in antineoplastic and antifilarial applications (Ram et al., 1992).
Heterocyclic Synthesis and Anticancer Agents
- Pyridooxazines and Pyridothiazines : Temple et al. (1983) explored the synthesis of pyridooxazines and pyridothiazines, derivatives of ethyl carbamates, assessing their effects on the proliferation of cultured L1210 cells and survival of mice with P388 leukemia. This indicates their potential as anticancer agents (Temple et al., 1983).
Gas-Phase Pyrolysis in Heterocyclic Synthesis
- Gas-Phase Elimination Reactions : Al-Awadi and Elnagdi (1997) studied the gas-phase pyrolysis of various ethyl carbamates, offering insights into their use in heterocyclic synthesis and providing mechanistic information valuable for chemical synthesis (Al-Awadi & Elnagdi, 1997).
Imidazolone Derivatives Synthesis
- One-Pot Synthesis of Imidazolones : Bezenšek et al. (2012) reported on the synthesis of ethyl carbamate derivatives leading to imidazolone derivatives, showcasing the potential of ethyl carbamates in facilitating efficient one-pot chemical reactions (Bezenšek et al., 2012).
Environmental Applications
- Reducing Ethyl Carbamate in Alcoholic Beverages : Zhao et al. (2013) reviewed methods to reduce ethyl carbamate levels in alcoholic beverages, an important consideration given its potential carcinogenicity. This highlights the environmental and health implications of managing ethyl carbamate in consumer products (Zhao et al., 2013).
Propriétés
IUPAC Name |
ethyl N-(6-acetyl-1,3-benzodioxol-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-3-16-12(15)13-9-5-11-10(17-6-18-11)4-8(9)7(2)14/h4-5H,3,6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKSPLWFAUWNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1C(=O)C)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (6-acetyl-1,3-benzodioxol-5-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole](/img/structure/B5555288.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine oxalate](/img/structure/B5555294.png)
![2-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]phenyl}ethanol hydrochloride](/img/structure/B5555299.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555301.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5555304.png)

![8-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555312.png)
![3-[5-(1-benzofuran-5-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]-N-cyclopropylpropanamide](/img/structure/B5555325.png)
![N-((3S*,4R*)-1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropyl-3-pyrrolidinyl)acetamide](/img/structure/B5555329.png)
![2,3,5-trimethyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5555334.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-benzothiophene-5-carboxamide](/img/structure/B5555335.png)
![N-benzyl-5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-pyrimidinamine dihydrochloride](/img/structure/B5555342.png)
![3-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5555361.png)
